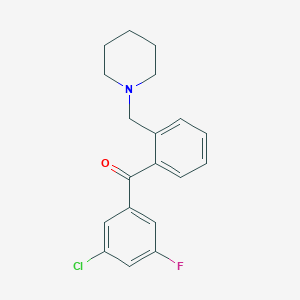

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

Description

Historical Context and Development

The synthesis and characterization of 3'-chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-61-0) emerged from advancements in benzophenone chemistry during the early 21st century. Benzophenones gained prominence due to their dual aromatic systems, which enable diverse functionalization for applications ranging from pharmaceuticals to materials science. This compound’s development was driven by the need for structurally complex intermediates in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.

Early synthetic routes involved Friedel-Crafts acylation followed by halogenation and piperidinomethyl group introduction via nucleophilic substitution. For example, Grignard reactions were employed to construct the benzhydrol intermediate, which was subsequently oxidized to the ketone using pyridinium chlorochromate. The strategic placement of chlorine and fluorine at the 3' and 5' positions, respectively, enhanced electronic effects critical for binding biological targets.

Significance in Benzophenone Chemistry

This compound exemplifies the modularity of benzophenone scaffolds. Key structural features include:

- Halogen substituents : The chloro and fluoro groups increase electrophilicity and improve metabolic stability.

- Piperidinomethyl group : Introduces basicity and facilitates interactions with hydrophobic pockets in enzymes.

These modifications enable unique reactivity patterns, such as selective participation in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations, making it valuable for synthesizing polycyclic architectures. Its role as a hydrogen-abstraction photoinitiator in UV-curable resins further underscores its versatility.

Classification within Substituted Benzophenones

This compound belongs to the tri-substituted benzophenone subclass. Classification criteria are outlined below:

This classification aligns with derivatives showing enhanced bioactivity due to synergistic electronic and steric effects. For instance, the para-fluoro substitution in similar compounds has been linked to improved TNF-α inhibition (IC₅₀ = 0.19 μM).

Research Importance and Academic Interest

Academic interest in this compound spans multiple disciplines:

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors, with analogues demonstrating nanomolar cytotoxicity against HT-29 colon adenocarcinoma cells.

- Organic Synthesis : Facilitates C–H functionalization studies due to its electron-deficient aryl rings.

- Materials Science : Explored in photoinitiator formulations for polymer networks, leveraging its UV absorption at 280–320 nm.

Recent studies highlight its potential in Alzheimer’s disease research, where fluorinated benzophenones inhibit β-secretase (BACE-1) with IC₅₀ values of 2.32 μM. Additionally, its structural similarity to plinabulin derivatives underscores its relevance in vascular-disrupting agent development.

Molecular Profile

| Property | Value |

|---|---|

| CAS Registry Number | 898773-61-0 |

| Molecular Formula | C₁₉H₁₉ClFNO |

| Molecular Weight | 331.81 g/mol |

| Key Spectral Data (IR) | ν = 1685 cm⁻¹ (C=O stretch) |

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJRZCVYBQHYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643609 | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-61-0 | |

| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as hydrogen fluoride or fluorine gas.

Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group through a nucleophilic substitution reaction. Piperidine reacts with the halogenated benzophenone derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the interactions of halogenated benzophenones with biological macromolecules.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidinomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Acetophenone Derivatives

3'-Chloro-5'-fluoroacetophenone (CAS 842140-52-7) shares the same chloro and fluoro substituents but lacks the benzophenone backbone and piperidinomethyl group. This acetophenone derivative is simpler in structure, likely resulting in lower molecular weight (MW: ~188.6 g/mol) and altered reactivity.

2',4'-Dichloro-5'-fluoroacetophenone () demonstrates how substituent positioning influences properties.

Propiophenone Analogues

Propiophenone derivatives like 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0, MW: 308.8 g/mol) feature a propiophenone backbone with sulfur-containing substituents. However, the target compound’s piperidinomethyl group may offer better solubility in polar solvents and enhanced interaction with biological targets .

Functional Analogues: Benzophenones in Photochemistry

Benzophenone (BP) and its derivatives are benchmark photoinitiators. Acrylated benzophenone (IRR261) and Speedcure MBB are commercial alternatives with faster curing times.

Selagibenzophenone B (a natural benzophenone analogue) exhibits anticancer activity, suggesting that halogenation and substitution patterns (e.g., chloro/fluoro groups) play critical roles in bioactivity. The target compound’s piperidine moiety may enhance membrane permeability, improving its pharmacokinetic profile relative to non-amine-containing benzophenones .

Application-Specific Comparisons

Photoinitiator Performance

Benzophenone derivatives in exhibit low odor and rapid curing. The piperidinomethyl group could reduce volatility, addressing odor issues common in traditional benzophenones .

Data Table: Key Attributes of Compared Compounds

Biological Activity

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is a novel compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological mechanisms, and research findings that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C_{17}H_{18}ClFNO, with a molecular weight of 331.8 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzophenone Core : Achieved through a Friedel-Crafts acylation reaction.

- Introduction of Substituents : Chloro and fluoro groups are introduced via halogenation reactions using thionyl chloride or hydrogen fluoride respectively.

- Piperidinomethyl Group Addition : This step enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly proteins involved in various biochemical pathways. The chloro and fluoro substituents contribute to its hydrophobic interactions, while the piperidinomethyl group facilitates hydrogen bonding and electrostatic interactions with amino acid residues in proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have shown that derivatives of benzophenone can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. For instance, one study reported a derivative with an IC50 value of 172 nM against BuChE, indicating significant inhibitory activity that could be leveraged in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing promise against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated .

Case Studies

- Alzheimer's Disease Research : A study explored the efficacy of benzophenone derivatives in inhibiting cholinesterase enzymes, demonstrating that these compounds could enhance synaptic transmission by preventing acetylcholine breakdown. This has potential implications for Alzheimer's treatment strategies .

- Neuroprotection Studies : In vitro assays indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the piperidinomethyl group:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains piperidinomethyl and halogen substituents | Neuroprotective, antimicrobial |

| 3'-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Trifluoromethyl group | Limited neuroprotective effects |

| 3'-Chloro-5'-fluoro-2-methylbenzophenone | Lacks piperidinomethyl | Lower biological activity |

Q & A

Q. Critical Parameters :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | Piperidine, K₂CO₃, DMF, 110°C | 70–85% with excess piperidine (2.5 equiv) |

| 2 | Cl₂ gas (for chloro), DAST (for fluoro) | Sequential halogenation reduces side reactions |

Advanced Question: How can computational modeling predict the photochemical behavior of this compound, particularly its triplet state dynamics?

Methodological Answer :

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to model excited-state transitions. Key steps include:

Geometry Optimization : Ground-state optimization using B3LYP/6-31G(d,p).

Excited-State Analysis : Calculate vertical excitations to identify ππ* or nπ* transitions.

Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity.

Q. Insights :

- Triplet-State Population : Intersystem crossing (ISC) efficiency depends on spin-orbit coupling between S₁ and T₂ states. Halogens (Cl/F) enhance ISC due to heavy-atom effects .

- Controversy : Some studies suggest T₂(ππ*) dominance in polar solvents, conflicting with earlier nπ* assumptions. Validation via transient absorption spectroscopy is recommended .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- NMR :

- HRMS : Exact mass verification (e.g., [M+H]+ = 348.0823).

- IR : C=O stretch (~1650 cm⁻¹) and C-Cl/C-F stretches (750–600 cm⁻¹) .

Advanced Question: How should researchers address discrepancies in reported spectroscopic data for halogenated benzophenone derivatives?

Methodological Answer :

Contradictions often arise from solvent effects, impurities, or tautomerism. Resolution strategies:

Control Experiments :

- Repeat synthesis with rigorous drying (molecular sieves) to exclude solvent artifacts.

- Compare data with authentic standards (e.g., commercial halogenated benzophenones).

Advanced Techniques :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex spectra.

- X-ray Crystallography : Definitive structural confirmation (e.g., CCDC deposition) .

Meta-Analysis : Cross-reference data with databases (NIST Chemistry WebBook, PubChem) to identify outliers .

Advanced Question: What is the hypothesized mechanism of action for this compound in modulating enzymatic activity?

Methodological Answer :

The compound may act as a competitive inhibitor targeting kinases or cytochrome P450 enzymes. Proposed mechanisms:

Binding Affinity : Chloro/fluoro groups engage in halogen bonding with catalytic residues (e.g., backbone carbonyls).

Piperidine Interaction : The piperidinomethyl group occupies hydrophobic pockets, disrupting substrate access .

Validation :

- Enzyme Assays : Measure IC₅₀ values using fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay).

- Molecular Docking : Simulate binding poses with AutoDock Vina (PDB ID: 1ATP as a reference) .

Basic Question: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Q. Methodological Answer :

Variable Substituents :

- Electron-Withdrawing Groups : Replace Cl/F with CF₃ or NO₂ to enhance electrophilicity.

- Piperidine Modifications : Test morpholine or thiomorpholine analogs for solubility effects .

Assay Design :

- In Vitro : Cytotoxicity (MTT assay), antimicrobial (MIC determination).

- In Silico : QSAR models using MOE or Schrödinger Suite .

Q. Example SAR Table :

| Derivative | Substituents | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | Cl, F | 12.3 | 3.2 |

| CF₃ Analog | CF₃, F | 8.7 | 3.8 |

| Morpholine | Cl, Morpholine | 15.1 | 2.9 |

Advanced Question: How can solvent polarity and temperature be optimized for its photostability in material science applications?

Q. Methodological Answer :

- Photostability Screening :

- Accelerated Testing : Expose to UV light (λ = 254–365 nm) in varying solvents (hexane → DMSO).

- Degradation Metrics : Monitor via HPLC for parent compound depletion.

- Findings :

Basic Question: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.